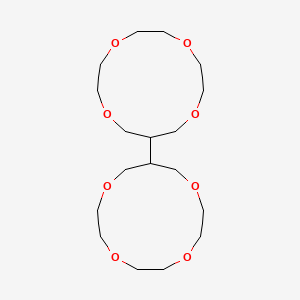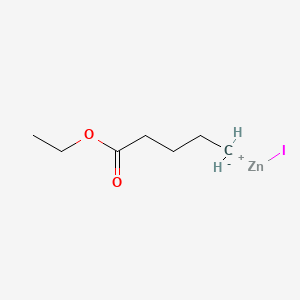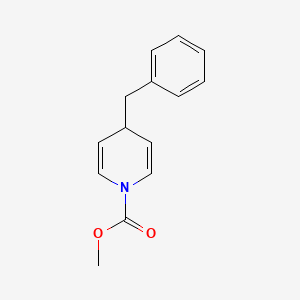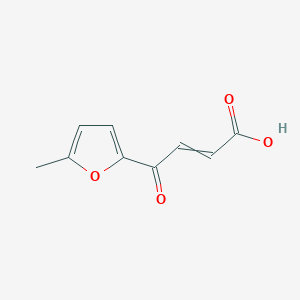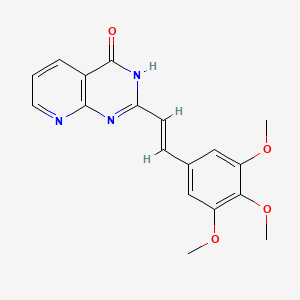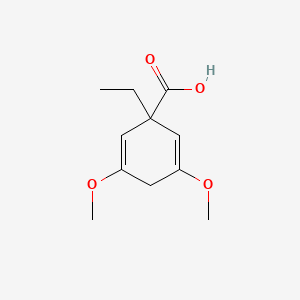![molecular formula C16H22Cl2N2O B14323996 1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride CAS No. 110429-19-1](/img/structure/B14323996.png)
1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is a chemical compound with a unique structure that includes two pyridinium rings connected by an oxybis(methylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride typically involves the reaction of 4-ethylpyridine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridinium rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the pyridinium rings under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridinium derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Oxybis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of ethyl groups.
Benzene, 1,1’-[oxybis(methylene)]bis[4-methyl-]: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
1,1’-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride is unique due to the presence of ethyl groups on the pyridinium rings, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
110429-19-1 |
|---|---|
Molekularformel |
C16H22Cl2N2O |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
4-ethyl-1-[(4-ethylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C16H22N2O.2ClH/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18;;/h5-12H,3-4,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KIGILMPJXPNEIO-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)CC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)

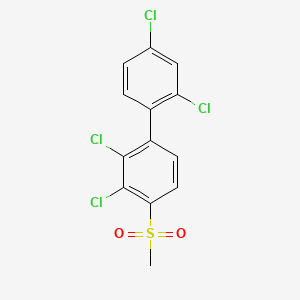
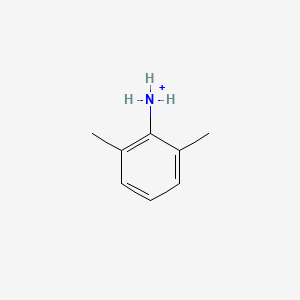

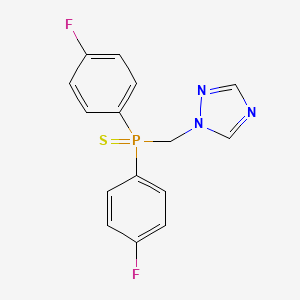
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
